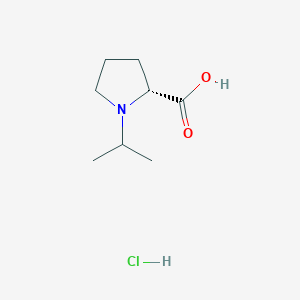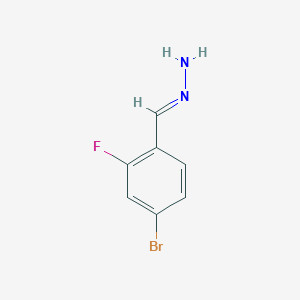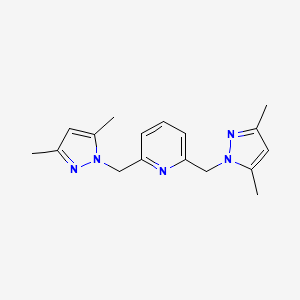
(R)-1-Isopropylpyrrolidine-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-1-异丙基吡咯烷-2-羧酸盐酸盐是一种手性化合物,在科学和工业的各个领域都有着重要的应用。该化合物以其吡咯烷环为特征,吡咯烷环是一种含氮的五元杂环。
准备方法
化学反应分析
反应类型
(R)-1-异丙基吡咯烷-2-羧酸盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或醛。
还原: 还原反应可以将羧酸基团转化为醇或其他还原形式。
取代: 亲核取代反应可以将不同的官能团引入吡咯烷环。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用的还原剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 烷基卤化物和胺等亲核试剂可以在碱性或酸性条件下使用。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能产生酮,而还原可以产生醇。
科学研究应用
(R)-1-异丙基吡咯烷-2-羧酸盐酸盐在科学研究中具有多种应用:
化学: 它用作合成更复杂分子的构建块,以及不对称合成中的手性助剂。
生物学: 该化合物用于研究酶机制,以及作为受体结合研究中的配体。
工业: 该化合物用于生产精细化学品,以及作为药物合成的中间体。
作用机制
(R)-1-异丙基吡咯烷-2-羧酸盐酸盐的作用机制涉及其与特定分子靶标的相互作用。该化合物可以作为酶的抑制剂或激活剂,这取决于其结构和靶标的性质。吡咯烷环和羧酸基团在与活性位点结合和调节酶活性中起着至关重要的作用。
相似化合物的比较
类似化合物
吡咯烷: 较简单的类似物,没有异丙基和羧酸基团。
脯氨酸: 一种具有类似吡咯烷环结构的天然氨基酸。
吡咯烷-2,5-二酮: 在吡咯烷环上具有额外官能团的化合物。
独特性
(R)-1-异丙基吡咯烷-2-羧酸盐酸盐之所以独特,是因为它独特地结合了异丙基和羧酸部分,赋予了它独特的化学性质和生物活性。这种独特性使其在各种研究和工业应用中具有价值。
属性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC 名称 |
(2R)-1-propan-2-ylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(2)9-5-3-4-7(9)8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t7-;/m1./s1 |
InChI 键 |
TXJXPAATSRXZEP-OGFXRTJISA-N |
手性 SMILES |
CC(C)N1CCC[C@@H]1C(=O)O.Cl |
规范 SMILES |
CC(C)N1CCCC1C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-carboxy-2-[(4Z)-oct-4-enoyloxy]propyl}trimethylazanium](/img/structure/B11752050.png)

![(1S,6S,7R)-7-hydroxy-7a-(hydroxymethyl)-6-methyl-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B11752053.png)
![tert-butyl (1R,3R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11752061.png)
![1-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B11752063.png)


![tert-Butyl (S)-4-amino-3,3-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11752085.png)
![7-hydroxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B11752089.png)
![4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridine](/img/structure/B11752091.png)


![[(1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl]methyl N-[2-(2-hydroxyethoxy)ethyl]carbamate](/img/structure/B11752106.png)
![5H-pyrrolo[3,2-d]pyrimidin-4-ylmethanamine](/img/structure/B11752109.png)
